molecular formula C13H22N4O2S B2889235 N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)propane-1-sulfonamide CAS No. 1797291-76-9

N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)propane-1-sulfonamide

Cat. No.: B2889235
CAS No.: 1797291-76-9
M. Wt: 298.41
InChI Key: YDSXBOCFCRQMCW-UHFFFAOYSA-N
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Description

N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)propane-1-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. This compound features a pyrimidine ring substituted with a pyrrolidine group and a sulfonamide moiety, making it a molecule of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Mechanism of Action

Target of Action

The compound N-{[4-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-2-YL]METHYL}PROPANE-1-SULFONAMIDE is a derivative of 2-(pyrrolidin-1-yl)pyrimidine . Derivatives of this class have been reported to act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . They are also known to inhibit a wide range of enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .

Mode of Action

The presence of the pyrrolidine ring, a common feature in many biologically active compounds, contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space .

Biochemical Pathways

The compound’s interaction with its targets can affect various biochemical pathways. For instance, inhibition of phosphodiesterase type 5 can increase the levels of cGMP, leading to smooth muscle relaxation . Modulation of the insulin-like growth factor 1 receptor can impact cell growth and development . The exact pathways affected by this compound would depend on the specific target it interacts with in the body.

Pharmacokinetics

The presence of the pyrrolidine ring can influence the compound’s adme (absorption, distribution, metabolism, and excretion) properties . The physicochemical properties of similar compounds have been optimized to provide excellent in vitro and in vivo pharmacokinetics properties in multiple species, including humans .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific target it interacts with. For instance, if it acts as an antagonist of the vanilloid receptor 1, it could potentially alleviate pain and inflammation . If it inhibits phosphodiesterase type 5, it could potentially cause smooth muscle relaxation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)propane-1-sulfonamide typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.

    Introduction of the Pyrrolidine Group: The pyrrolidine group is introduced via nucleophilic substitution, where a pyrrolidine derivative reacts with the pyrimidine core.

    Attachment of the Sulfonamide Group: The final step involves the sulfonation of the intermediate compound using sulfonyl chlorides in the presence of a base like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This includes the use of high-throughput reactors, controlled temperatures, and pressures, as well as continuous monitoring of reaction progress through techniques like HPLC (High-Performance Liquid Chromatography).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyrimidine ring.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The pyrimidine ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield a carboxylic acid derivative, while reduction of the sulfonamide group can produce an amine.

Scientific Research Applications

Chemistry

In chemistry, N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)propane-1-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, this compound is studied for its potential as an enzyme inhibitor. The sulfonamide group is known to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are explored for their antimicrobial and anticancer properties. The presence of the sulfonamide group is crucial for its activity against bacterial enzymes, while the pyrimidine ring is often involved in interactions with DNA or proteins.

Industry

Industrially, this compound can be used in the development of agrochemicals and pharmaceuticals. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of active ingredients.

Comparison with Similar Compounds

Similar Compounds

    N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)propane-1-sulfonamide: Similar structure but with a piperidine ring instead of pyrrolidine.

    N-((4-methyl-6-(morpholin-1-yl)pyrimidin-2-yl)methyl)propane-1-sulfonamide: Contains a morpholine ring, offering different steric and electronic properties.

Uniqueness

N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)propane-1-sulfonamide is unique due to the combination of its pyrimidine and pyrrolidine rings, which provide a specific three-dimensional structure that can interact uniquely with biological targets. This structural uniqueness can lead to distinct biological activities and therapeutic potentials compared to its analogs.

Properties

IUPAC Name

N-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)methyl]propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O2S/c1-3-8-20(18,19)14-10-12-15-11(2)9-13(16-12)17-6-4-5-7-17/h9,14H,3-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDSXBOCFCRQMCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NCC1=NC(=CC(=N1)N2CCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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